molecular formula C10H5Cl2NO2 B13741702 5,8-Dichloroquinoline-3-carboxylic acid

5,8-Dichloroquinoline-3-carboxylic acid

Cat. No.: B13741702
M. Wt: 242.05 g/mol
InChI Key: QQKUFFXQLUHXDF-UHFFFAOYSA-N
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Description

5,8-Dichloroquinoline-3-carboxylic acid is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 5 and 8, along with a carboxylic acid group at position 3, makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the use of Vilsmeier reagent (DMF + POCl3 or PCl5) to introduce the chloro groups at the desired positions . The reaction conditions often require heating to facilitate the chlorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dichloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro groups can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline-3-carbinol or quinoline-3-carbaldehyde.

    Substitution: Various quinoline derivatives with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry

5,8-Dichloroquinoline-3-carboxylic acid has been explored for its therapeutic potential in treating various diseases:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Klebsiella pneumoniae. In vitro assays demonstrated inhibition zones comparable to conventional antibiotics, making it a candidate for developing new antimicrobial agents.
  • Antiparasitic Properties : Similar to other quinoline derivatives, it has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. Preliminary findings suggest that it can inhibit the growth of this parasite.
  • Anticancer Potential : Emerging research indicates that this compound may possess anticancer properties by interfering with cellular pathways involved in tumor growth. Its mechanism of action likely involves enzyme inhibition critical for cancer cell survival.

Industrial Applications

The compound is also utilized in various industrial processes:

  • Dyes and Pigments Production : Due to its chemical structure, this compound serves as a precursor for synthesizing dyes and pigments used in textiles and coatings.
  • Chemical Synthesis : It acts as a building block for creating more complex quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals.

Antimicrobial Efficacy

A study conducted by Rbaa et al. demonstrated that this compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. It outperformed some conventional antibiotics in specific cases, indicating its potential as an alternative treatment option.

Antiparasitic Evaluation

In vitro assays indicated that the compound could reduce parasitemia levels in cultures infected with P. falciparum. The potential mechanism may involve interference with the parasite's metabolic processes; however, further research is necessary to confirm these findings.

Mechanism of Action

The mechanism of action of 5,8-Dichloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Uniqueness: 5,8-Dichloroquinoline-3-carboxylic acid is unique due to the specific positioning of its chloro groups and carboxylic acid, which imparts distinct chemical and biological properties

Biological Activity

5,8-Dichloroquinoline-3-carboxylic acid (DCQA) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article examines the biological activity of DCQA, supported by data tables, case studies, and detailed findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₅Cl₂NO₂ and a molecular weight of approximately 242.06 g/mol. Its structure features a quinoline skeleton with two chlorine atoms at the 5 and 8 positions and a carboxylic acid group at the 3 position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that DCQA exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential for therapeutic applications.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone (mm)
Staphylococcus aureus0.125 mg/mL24
Klebsiella pneumoniae0.0625 mg/mL25
Pseudomonas aeruginosa0.125 mg/mL22

The compound's activity is comparable to standard antibiotics, indicating its potential as an alternative treatment for antibiotic-resistant strains .

Antiparasitic Activity

In addition to antibacterial properties, DCQA has shown promise as an antiparasitic agent. Studies have reported its efficacy against protozoan parasites, suggesting a dual action mechanism that could be beneficial in treating infections caused by these organisms.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive evaluation of DCQA's antimicrobial properties was conducted where it was tested against multiple strains of bacteria. The results indicated that DCQA inhibited bacterial growth effectively, with specific attention to its mechanism of action involving disruption of bacterial cell membranes.
  • Antiparasitic Activity Assessment : In vitro studies demonstrated that DCQA exhibited significant activity against Leishmania species, which are responsible for leishmaniasis. The compound's ability to interfere with the metabolic pathways of these parasites was a key finding .

Structure-Activity Relationship (SAR)

The biological activity of DCQA can be attributed to its structural characteristics. The presence of chlorine substituents enhances its lipophilicity and interaction with biological membranes, which is crucial for its antimicrobial and antiparasitic effects. Comparative studies with other quinoline derivatives have shown that modifications in the chlorine positions significantly alter potency and selectivity against various pathogens .

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

5,8-dichloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-7-1-2-8(12)9-6(7)3-5(4-13-9)10(14)15/h1-4H,(H,14,15)

InChI Key

QQKUFFXQLUHXDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C=N2)C(=O)O)Cl

Origin of Product

United States

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